

# Physical and chemical properties of Imidazo[1,2-a]pyridine-7-carbonitrile

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## Compound of Interest

**Compound Name:** *Imidazo[1,2-a]pyridine-7-carbonitrile*

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## An In-depth Technical Guide to Imidazo[1,2-a]pyridine-7-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Imidazo[1,2-a]pyridine-7-carbonitrile** is a heterocyclic molecule of significant interest within the field of medicinal chemistry. As a derivative of the imidazo[1,2-a]pyridine scaffold, a recognized "privileged structure," it holds potential for the development of novel therapeutics. This guide provides a comprehensive overview of the known physical and chemical properties of **Imidazo[1,2-a]pyridine-7-carbonitrile**, drawing upon available experimental and predicted data. It further contextualizes these properties by examining the synthesis, reactivity, and biological significance of the broader imidazo[1,2-a]pyridine class of compounds, offering insights for its application in research and drug discovery.

## Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is a fused bicyclic heteroaromatic structure that has garnered substantial attention in pharmaceutical research. Its prevalence in a variety of biologically active compounds underscores its importance as a pharmacophore. Marketed

drugs such as Zolpidem (a sedative), Alpidem (an anxiolytic), and Olprinone (for heart failure) feature this core scaffold, demonstrating its therapeutic versatility. The unique electronic and structural characteristics of the imidazo[1,2-a]pyridine nucleus allow for diverse functionalization, enabling the fine-tuning of physicochemical and pharmacological properties. Consequently, derivatives of this scaffold are actively investigated for a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. **Imidazo[1,2-a]pyridine-7-carbonitrile**, the subject of this guide, represents one such derivative with potential for further exploration and development.

## Physicochemical Properties of Imidazo[1,2-a]pyridine-7-carbonitrile

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and drug development. This section consolidates the available data for **Imidazo[1,2-a]pyridine-7-carbonitrile**. Where experimental data for the target molecule is not available, information for closely related analogues is provided for comparative purposes, and predicted values are clearly indicated.

Table 1: Physical and Chemical Properties of **Imidazo[1,2-a]pyridine-7-carbonitrile** and Related Compounds

| Property          | Imidazo[1,2-a]pyridine-7-carbonitrile            | Imidazo[1,2-a]pyridine-6-carbonitrile (Isomer)   | 2-Methyl-imidazo[1,2-a]pyridine-7-carbonitrile (Analogue) |
|-------------------|--|--|---|
| CAS Number        | 952566-04-0[1]                                   | 106850-34-4[2]                                   | Not available   |
| Molecular Formula | C <sub>8</sub> H <sub>5</sub> N <sub>3</sub> [3] | C <sub>8</sub> H <sub>5</sub> N <sub>3</sub> [2] | C <sub>9</sub> H <sub>7</sub> N <sub>3</sub>              |
| Molecular Weight  | 143.15 g/mol [4]                                 | 143.15 g/mol [2]                                 | 157.17 g/mol  |
| Appearance        | Brown solid (predicted)[4]                       | Solid[2]   | Not available   |
| Melting Point     | Not experimentally determined                    | 161-167 °C[2]                                    | Not available   |
| Boiling Point     | Not determined                                   | Not determined                                   | Not determined  |
| Solubility        | Not experimentally determined                    | Very slightly soluble (0.86 g/L at 25 °C)[5]     | Not available   |
| pKa               | 3.56 ± 0.50 (Predicted)[4]                       | Not available                                    | 4.06 ± 0.50 (Predicted)[6]                                |
| logP (XlogP)      | 1.5 (Predicted)[7]                               | 1.5 (Predicted)[5]                               | Not available   |
| Density           | 1.22 ± 0.1 g/cm <sup>3</sup> (Predicted)[4]      | Not available                                    | 1.19 ± 0.1 g/cm <sup>3</sup> (Predicted)[6]               |

## Spectroscopic and Analytical Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of a chemical compound. This section details the available spectroscopic data for **Imidazo[1,2-a]pyridine-7-carbonitrile**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: While a <sup>1</sup>H NMR spectrum is commercially available, detailed assignments and coupling constants are not published in the searched literature.[3] For the parent

imidazo[1,2-a]pyridine, the protons on the pyridine ring typically appear in the aromatic region, with distinct chemical shifts influenced by the fused imidazole ring.

- $^{13}\text{C}$  NMR: Specific experimental  $^{13}\text{C}$  NMR data with assignments for **Imidazo[1,2-a]pyridine-7-carbonitrile** are not readily available in the surveyed literature. However, analysis of related structures suggests the nitrile carbon would appear significantly downfield. For the parent imidazo[1,2-a]pyridine, the carbon atoms of the pyridine ring are influenced by the nitrogen atom, leading to characteristic shifts.<sup>[8]</sup>

## Infrared (IR) Spectroscopy

An experimental IR spectrum with detailed peak assignments for **Imidazo[1,2-a]pyridine-7-carbonitrile** is not available in the public domain. However, the expected characteristic absorption bands would include:

- C≡N stretch: A sharp, medium-to-strong intensity band around  $2220\text{-}2260\text{ cm}^{-1}$ , characteristic of the nitrile group.
- C=N and C=C stretching: Multiple bands in the  $1450\text{-}1650\text{ cm}^{-1}$  region, corresponding to the aromatic rings.
- C-H stretching: Bands above  $3000\text{ cm}^{-1}$  for the aromatic C-H bonds.
- C-H bending: Out-of-plane C-H bending vibrations in the  $700\text{-}900\text{ cm}^{-1}$  region, which can provide information about the substitution pattern of the aromatic rings.

## Mass Spectrometry (MS)

Experimentally determined mass spectra and fragmentation patterns for **Imidazo[1,2-a]pyridine-7-carbonitrile** are not detailed in the available literature. However, predicted data for various adducts have been calculated, providing expected m/z values for high-resolution mass spectrometry analysis.<sup>[7]</sup>

Table 2: Predicted Collision Cross Section (CCS) for **Imidazo[1,2-a]pyridine-7-carbonitrile Adducts**<sup>[7]</sup>

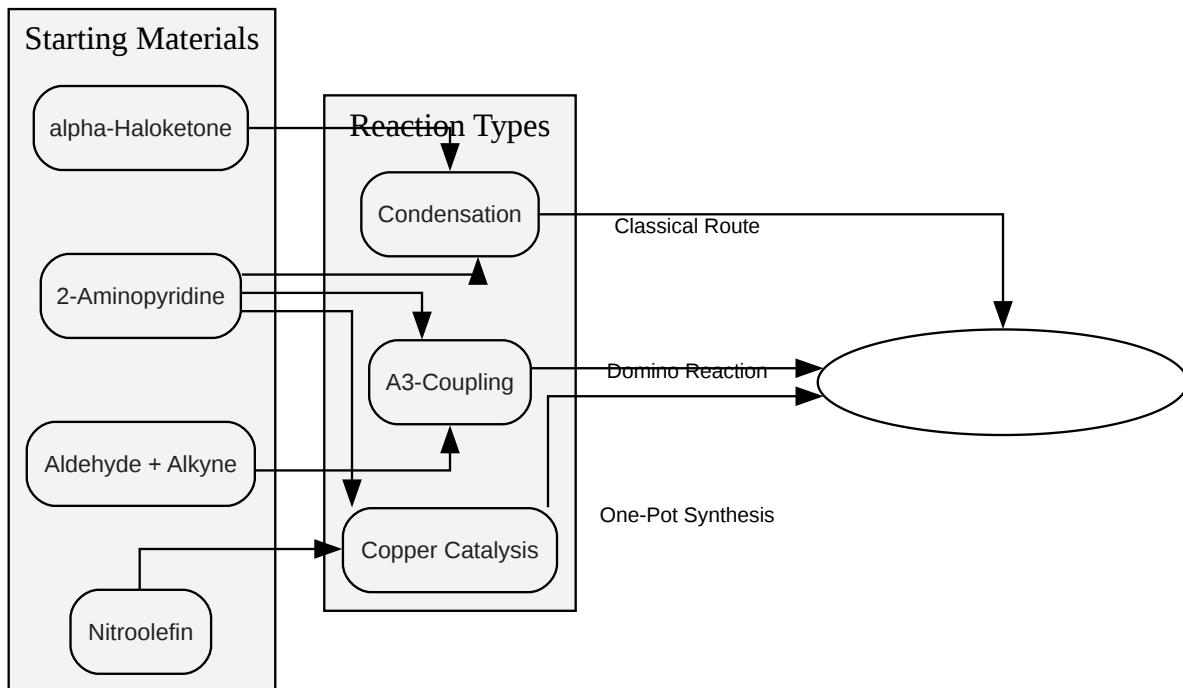
| Adduct                            | m/z       | Predicted CCS (Å <sup>2</sup> ) |
|-----------------------------------|-----------|---------------------------------|
| [M+H] <sup>+</sup>                | 144.05562 | 127.1                           |
| [M+Na] <sup>+</sup>               | 166.03756 | 139.9                           |
| [M-H] <sup>-</sup>                | 142.04106 | 128.4                           |
| [M+NH <sub>4</sub> ] <sup>+</sup> | 161.08216 | 146.5                           |

## Synthesis and Reactivity

### Synthesis of the Imidazo[1,2-a]pyridine Scaffold

The synthesis of the imidazo[1,2-a]pyridine core is well-established, with several methodologies available to researchers. A common and classical approach involves the condensation of a 2-aminopyridine with an  $\alpha$ -haloketone. More contemporary methods focus on greener and more efficient syntheses, including multicomponent reactions and transition-metal-catalyzed C-H functionalizations.

Diagram 1: General Synthetic Pathways to Imidazo[1,2-a]pyridines



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Caption: Key synthetic strategies for the imidazo[1,2-a]pyridine core.

#### Representative Experimental Protocol: Copper-Catalyzed One-Pot Synthesis

This protocol is a representative example based on general procedures for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins.<sup>[9]</sup>

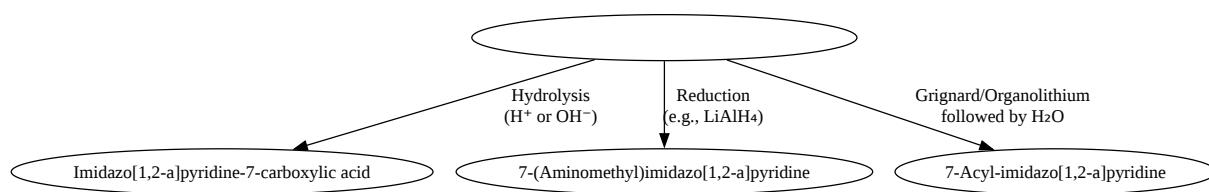
- **Reaction Setup:** To a round-bottom flask, add the substituted 2-aminopyridine (1.0 mmol), the corresponding nitroolefin (1.2 mmol), and a copper catalyst such as CuBr (10 mol%).
- **Solvent Addition:** Add a suitable solvent, such as DMF (3 mL).
- **Reaction Conditions:** Stir the reaction mixture at 80 °C under an air atmosphere.
- **Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC).

- **Workup:** Upon completion, cool the reaction mixture to room temperature and dilute with water.
- **Extraction:** Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.

## Reactivity of Imidazo[1,2-a]pyridine-7-carbonitrile

The reactivity of **Imidazo[1,2-a]pyridine-7-carbonitrile** is dictated by both the heterocyclic ring system and the nitrile functional group.

- **The Imidazo[1,2-a]pyridine Ring:** This ring system is electron-rich and susceptible to electrophilic substitution, typically at the C3 position. The pyridine ring can undergo nucleophilic substitution under certain conditions.
- **The Nitrile Group:** The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. Common reactions of the nitrile group include:
  - **Hydrolysis:** Conversion to a carboxylic acid (imidazo[1,2-a]pyridine-7-carboxylic acid) under acidic or basic conditions.
  - **Reduction:** Reduction to a primary amine (7-(aminomethyl)imidazo[1,2-a]pyridine) using a strong reducing agent like  $\text{LiAlH}_4$ .
  - **Reaction with Organometallics:** Reaction with Grignard or organolithium reagents to form ketones after hydrolysis.

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